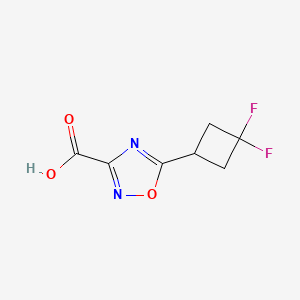

5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 3,3-difluorocyclobutyl group and at the 3-position with a carboxylic acid moiety. This structure combines the metabolic stability of oxadiazoles with the steric and electronic effects of the difluorocyclobutyl group, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C7H6F2N2O3 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)1-3(2-7)5-10-4(6(12)13)11-14-5/h3H,1-2H2,(H,12,13) |

InChI Key |

MOENJXNBGUVTSM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Three-Step Synthesis

Step 1: Amidoxime Formation

3,3-Difluorocyclobutanecarbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours to yield 3,3-difluorocyclobutanecarboxamidoxime .

Key Conditions :

Step 2: O-Acylation

The amidoxime undergoes O-acylation with ethyl oxalyl chloride in dichloromethane (DCM) using pyridine as a base. This forms the O-(ethoxyoxalyl)amidoxime intermediate.

Key Conditions :

Step 3: Cyclodehydration and Hydrolysis

The intermediate is heated in pH 9.5 borate buffer at 90°C for 2 hours to cyclize into the ethyl ester derivative. Subsequent hydrolysis with 2M NaOH in THF/water (1:1) at 60°C for 4 hours yields the final carboxylic acid.

Key Data :

One-Pot Synthesis via Superbase-Mediated Cyclodehydration

This method combines O-acylation and cyclodehydration in a single pot using NaOH/DMSO as a superbase system:

- Reaction Setup :

- Amidoxime (1 equiv), ethyl oxalate (1.2 equiv), and NaOH (3 equiv) in DMSO.

- Stirred at 25°C for 6–8 hours.

- Direct Hydrolysis :

- Add aqueous NaOH (2M) to the reaction mixture and heat at 60°C for 2 hours.

Room-Temperature Cyclodehydration with TBAF

Tetrabutylammonium fluoride (TBAF) enables mild cyclodehydration of O-acylamidoximes at 25°C:

- O-Acylation : Amidoxime + ethyl oxalyl chloride in THF.

- Cyclization : TBAF (1.5 equiv) in DMSO, 25°C, 3 hours.

- Hydrolysis : 1M HCl at 60°C for 1 hour.

Key Data :

Alternative Route: Carboxylic Acid Activation with CDI

A two-step method using carbonyldiimidazole (CDI) for direct O-acylation:

- Amidoxime Activation :

- Amidoxime (1 equiv), CDI (1.5 equiv), DMF, 25°C, 2 hours.

- Cyclodehydration :

- Add oxalic acid (1.2 equiv) and heat at 80°C for 4 hours.

- Hydrolysis :

- 2M NaOH, 60°C, 3 hours.

Yield : 65–70%.

Comparative Analysis of Methods

| Method | Steps | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Three-Step | 4 | High-temperature cyclodehydration | 60–70% | High purity, scalable | Long reaction time, thermal sensitivity |

| One-Pot (NaOH/DMSO) | 2 | Superbase, 25°C | 68–72% | Simplified workflow | Base-sensitive intermediates |

| TBAF-Mediated | 3 | Room temperature | 70–75% | Mild conditions, high efficiency | Cost of TBAF |

| CDI Activation | 3 | Oxalic acid, 80°C | 65–70% | Avoids acyl chlorides | Lower yields |

Key Research Discoveries

- Fluorine Stability : The 3,3-difluorocyclobutyl group remains intact under basic (pH 9.5) and mild acidic conditions but degrades at temperatures >100°C.

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance cyclodehydration rates by stabilizing transition states.

- Side Reactions : Competing hydrolysis of O-acylamidoximes is mitigated by using anhydrous conditions and stoichiometric base.

Chemical Reactions Analysis

2.1. Functional Group Reactivity

The carboxylic acid group in the compound enables several derivatization reactions:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts to form esters.

-

Amide formation : Condensation with amines using coupling agents (e.g., DCC, HATU).

-

Decarboxylation : Potential loss of CO₂ under thermal or catalytic conditions.

2.2. Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core is relatively stable but can undergo:

-

Nucleophilic substitution : At the 3-position, depending on substituents .

-

Reductive cleavage : Under strong reducing agents (e.g., LiAlH₄), potentially breaking the oxadiazole ring.

2.3. Difluorocyclobutyl Substituent Reactivity

The difluorocyclobutyl group may participate in:

-

Electrophilic substitution : Due to the electron-withdrawing fluorine atoms.

-

Ring-opening reactions : Under basic or acidic conditions, though steric hindrance may reduce reactivity.

Mechanistic Insights

The synthesis mechanism for 1,2,4-oxadiazoles involves nucleophilic attack and cyclization:

-

Amidoxime activation : The amidoxime oxygen attacks the carbonyl carbon of the activated carboxylic acid.

-

Cyclodehydration : Elimination of water forms the oxadiazole ring via a tetrahedral intermediate .

Proposed Mechanism for Cyclodehydration

textAmidoxime (O-) → Nucleophilic attack → Tetrahedral intermediate → Cyclization → Oxadiazole

| Step | Key Features |

|---|---|

| Nucleophilic attack | Amidoxime oxygen attacks carbonyl carbon |

| Cyclization | Loss of water forms heterocyclic ring |

Biological and Chemical Stability

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the specific compound "5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid" are not available in the search results, the search results do provide information on 1,2,4-oxadiazole derivatives, their synthesis, and applications, which can be used to infer potential applications of the specified compound.

1,2,4-Oxadiazoles: Synthesis and Applications

1,2,4-Oxadiazoles are a class of heterocyclic compounds with a wide range of applications in drug discovery and materials science . They have demonstrated potential as anticancer agents, HDSirt2 inhibitors, and nematicides .

Potential applications in drug discovery

- Anticancer Agents: Certain 1,2,4-oxadiazole derivatives have shown promise as anticancer agents . For example, some 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells . Compound 8 was selective against WiDr (human colon cancer cell line) . Additionally, compounds 9a –c exhibited high activity against MCF-7 and HCT-116 cell lines, comparable to the reference Prodigiosin .

- HDSirt2 Inhibitors: Substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have been studied as selective inhibitors of HDSirt2 .

Potential applications as nematicides

- 1,2,4-Oxadiazole-5-carboxylic acid derivatives have been identified as potential seed treatment nematicides .

Related Compounds

- 3-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole: This compound, closely related to the query compound, is available for R&D use .

- 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid: This compound is another example of a fluorinated oxadiazole derivative .

- 5-(3,3-difluorocyclobutyl)-3-(3-methyloxan-4-yl)-1,2,4-oxadiazole: Information on this compound is available from Molport .

- 5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid : This compound is listed in Molport .

Mechanism of Action

The mechanism of action of 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group and oxadiazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Features

The 1,2,4-oxadiazole-3-carboxylic acid scaffold is highly modular, with variations primarily at the 5-position. Key analogs include:

*Calculated based on molecular formula C₈H₆F₂N₂O₃.

Key Observations :

Physicochemical Properties

Acidity (pKa)

- 5-(3-Bromophenyl) analog : Predicted pKa = 2.74 ± 0.10 .

- 5-(3-Trifluoromethylphenyl) analog : Expected to have lower pKa (~2.5) due to stronger electron-withdrawing effects of CF₃ vs. Br .

- Target compound: The difluorocyclobutyl group’s inductive effects may further reduce pKa compared to non-fluorinated analogs, enhancing solubility in physiological conditions.

Thermal Stability

Biological Activity

5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential as an anticancer agent and its ability to inhibit various biological targets.

- Chemical Formula : CHFNO

- Molecular Weight : 493.47 g/mol

- IUPAC Name : 5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid

Synthesis

The synthesis of 5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with thionyl chloride to form an acid chloride intermediate. This is then reacted with hydrazine to yield the oxadiazole structure through cyclization with chloroacetonitrile.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, revealing significant potential in the following areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance:

- In vitro studies have shown that compounds containing the oxadiazole ring can inhibit cancer cell proliferation effectively. The compound demonstrated IC values comparable to established chemotherapeutics like Doxorubicin and 5-Fluorouracil .

- A study highlighted that specific derivatives exhibited growth inhibition zones ranging from 20–25 mm against various cancer cell lines .

The mechanism by which 5-(3,3-difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects includes:

- Inhibition of Enzymatic Activity : It has shown inhibitory potency against several enzymes including Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylases (HDAC) .

- Targeting Specific Pathways : The compound's structure allows it to interact with biological targets through hydrogen bonding and hydrophobic interactions, modulating pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antiproliferative Studies : In a comparative study against multiple cancer cell lines (e.g., MCF-7), the compound demonstrated superior activity with IC values significantly lower than traditional chemotherapeutics .

- Synergistic Effects : When combined with other agents like 5-FU, the compound showed enhanced efficacy in tumor models, suggesting potential for combination therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting a substituted amidoxime precursor with an activated carboxylic acid derivative (e.g., 3,3-difluorocyclobutane carbonyl chloride) under controlled conditions. Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., Hünig’s base) significantly influence yield. For example, cyclization reactions of analogous 1,2,4-oxadiazoles require precise stoichiometric ratios to avoid side products like uncyclized intermediates . Optimization can be monitored via TLC or HPLC-MS.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(3,3-Difluorocyclobutyl)-1,2,4-oxadiazole-3-carboxylic acid, particularly the difluorocyclobutyl moiety?

- Methodological Answer :

- 19F NMR : Critical for confirming the presence and configuration of the difluorocyclobutyl group, with distinct coupling patterns (e.g., geminal F-F coupling ~240–260 Hz).

- 1H NMR : Aromatic protons on the oxadiazole ring appear as singlet(s) near δ 8.5–9.0 ppm, while cyclobutyl protons show complex splitting due to ring strain.

- IR Spectroscopy : The carboxylic acid C=O stretch (~1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) are key markers.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₈H₇F₂N₃O₃: 255.04 g/mol) .

Q. How does the presence of the carboxylic acid group influence the compound’s solubility and reactivity in aqueous versus organic media?

- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., water at pH > 5) but reduces stability in acidic conditions due to protonation. In organic media (e.g., DMSO), the deprotonated form participates in nucleophilic reactions, such as esterification or amide coupling. Titration experiments (pH-solubility profiling) and partition coefficient (LogP) measurements (via shake-flask method) are recommended to quantify hydrophilicity .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic effects of the difluorocyclobutyl group on the oxadiazole ring’s stability and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine atoms on the oxadiazole’s aromaticity. For example, fluorine substituents reduce electron density at the oxadiazole N-O bond, increasing electrophilicity.

- Molecular Dynamics (MD) : Simulate strain in the difluorocyclobutyl ring to predict conformational flexibility under physiological conditions.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) by modeling hydrogen bonding between the carboxylic acid and active-site residues .

Q. How can researchers design experiments to investigate the metabolic stability of the difluorocyclobutyl moiety in biological systems, and what analytical methods are recommended for tracking its degradation?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and monitor metabolites via LC-MS/MS. Fluorine’s metabolic resistance often leads to slower degradation compared to non-fluorinated analogs.

- Isotopic Labeling : Use deuterated analogs (e.g., replacing cyclobutyl hydrogens with deuterium) to trace metabolic pathways via mass shift detection .

- 19F NMR Biofluid Analysis : Detect fluorinated metabolites in urine or plasma without interference from endogenous compounds .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound, such as variations in IC50 values across different assay systems?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation time, and buffer composition (e.g., serum-free vs. serum-containing media).

- Orthogonal Validation : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) and apply statistical tools (e.g., ANOVA) to identify outliers or systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.